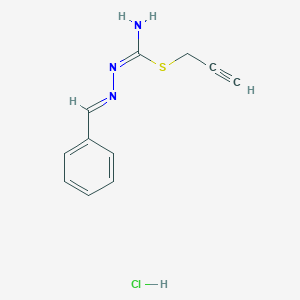

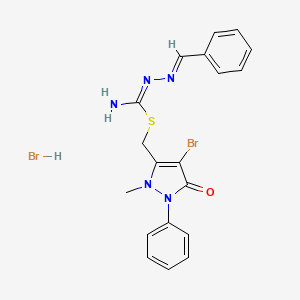

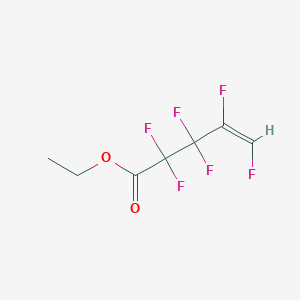

![molecular formula C24H45N6O4P B6313917 1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4] CAS No. 817574-92-8](/img/structure/B6313917.png)

1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Butyl-3-methylimidazolium phosphate, commonly known as [BMIM][PO4], is an ionic liquid that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. Its unique properties make it an attractive choice for many research projects, as it is non-volatile, non-flammable, and has a low melting point. Additionally, it is highly soluble in both polar and non-polar solvents and is relatively inexpensive.

Scientific Research Applications

[BMIM][PO4] has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a solvent for the extraction of metals and organic compounds, as well as for the synthesis of polymers-based materials. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as a medium for the storage and transport of energy. It has also been used in the study of biological systems, as it is non-toxic and biocompatible.

Mechanism of Action

The mechanism of action of [BMIM][PO4] is not yet fully understood. However, it is believed that its unique properties, such as its high solubility in both polar and non-polar solvents, its low melting point, and its non-flammable nature, allow it to interact with a variety of substrates. Additionally, its ionic nature allows it to form strong electrostatic interactions with other molecules, which can facilitate the transport of substrates across biological membranes.

Biochemical and Physiological Effects

The biochemical and physiological effects of [BMIM][PO4] are not yet fully understood. However, it has been shown to have a variety of effects on biological systems, including the inhibition of the enzyme adenosine deaminase, the inhibition of the enzyme acetylcholinesterase, and the inhibition of the enzyme lipoxygenase. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of [BMIM][PO4] in laboratory experiments has several advantages. It is non-volatile, non-flammable, and has a low melting point, making it an ideal choice for a variety of experiments. Additionally, it is highly soluble in both polar and non-polar solvents, making it ideal for the extraction of metals and organic compounds. Furthermore, it is relatively inexpensive and is non-toxic and biocompatible.

However, there are some limitations to the use of [BMIM][PO4] in laboratory experiments. For example, its ionic nature makes it prone to hydrolysis and can limit its shelf life. Additionally, its high solubility can make it difficult to separate from other compounds, and its low melting point can make it difficult to handle.

Future Directions

The potential applications of [BMIM][PO4] are vast, and there are many possible future directions for its use. For example, it could be used in the development of new materials, such as polymers or nanomaterials. Additionally, it could be used as a medium for the storage and transport of energy. It could also be used in the development of new drugs and therapies, as it has been shown to have anti-inflammatory and antioxidant properties. Furthermore, it could be used in the study of biological systems, as it is non-toxic and biocompatible. Finally, it could be used in the development of new catalysts, as its unique properties make it an ideal choice for a variety of reactions.

Synthesis Methods

The synthesis of [BMIM][PO4] is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 1-butyl-3-methylimidazole (BMIM) with phosphoryl chloride (POCl3) in a 1:1 molar ratio. This reaction results in the formation of 1-butyl-3-methylimidazolium chloride (BMIMCl). The second step involves the reaction of BMIMCl with anhydrous potassium phosphate (K3PO4) in a 1:1 molar ratio, which results in the formation of [BMIM][PO4].

properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H15N2.H3O4P/c3*1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h3*6-8H,3-5H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIICCMMNLMQMY-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45N6O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-methylimidazolium phosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

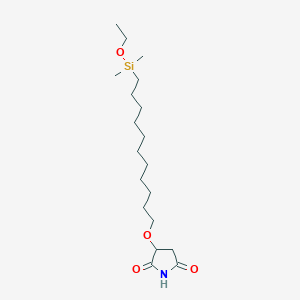

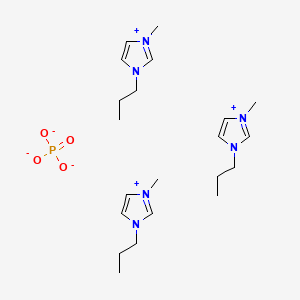

![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)

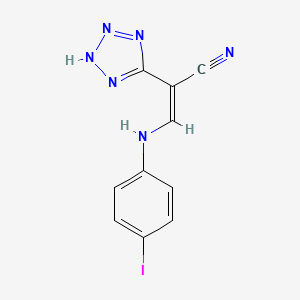

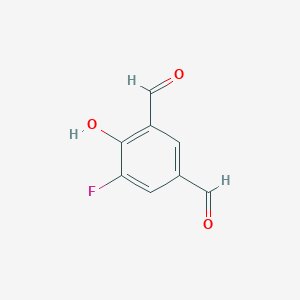

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)

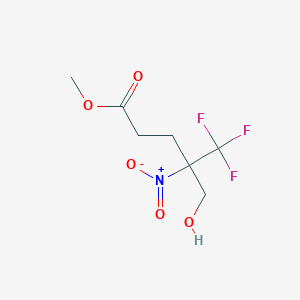

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)

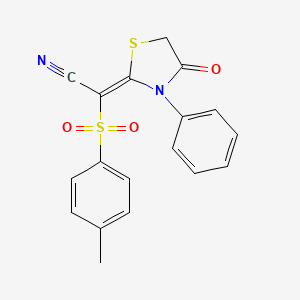

![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)